![molecular formula C16H10O8 B100238 3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid CAS No. 18499-89-3](/img/structure/B100238.png)
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid
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Overview
Description
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, also known as emodin, is a naturally occurring anthraquinone derivative that has gained significant attention in the scientific community due to its diverse range of biological activities. Emodin is found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Activity: A study focused on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone, closely related to 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, and its derivatives. The synthesized compounds displayed varying levels of antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli (Nurbayti, Mujahidin, & Syah, 2022).
Synthetic Applications
- Synthesis of Carminic Acid: The first synthesis of carminic acid, a derivative of 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid, was described, showcasing the chemical pathway and potential industrial applications of such synthesis (Allevi et al., 1998).
Pigments from Fungi
- Natural Occurrence in Fungi: The compound was identified in the fruit bodies of certain fungi, demonstrating its natural occurrence and potential for extraction from biological sources (Gill et al., 1998).
Applications in Organometallic Chemistry
- Organotin(IV) Complexes: Research into organotin(IV) complexes constructed from derivatives of 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid revealed potential applications in antibacterial and antitumor activities, highlighting the compound's versatility in medicinal chemistry (Wu et al., 2009).
Metal Ion Complexation
- Stability Constants with Metal Ions: A study investigated the dissociation constants of carminic acid and its complexation with various metal ions. This research provides insights into the compound's potential use in metal ion sensing and separation processes (Atabey, Sarı, & Al-Obaidi, 2012).
Photoactive Compounds
- GnRH Conjugates with Carminic Acid: The synthesis of carminic acid conjugates with gonadotropin-releasing hormone (GnRH) and their ability to generate reactive oxygen species under light stimulation showcases the compound's potential in developing photoactive drugs (Lev-Goldman et al., 2008).
Co-crystallization Studies
- Crystallographic Analysis: The co-crystallization of related compounds provides valuable data for understanding the molecular structure and potential pharmaceutical applications (Drake et al., 2012).
properties
CAS RN |
18499-89-3 |
---|---|
Product Name |
3,6,7,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
Molecular Formula |
C16H10O8 |
Molecular Weight |
330.24 g/mol |
IUPAC Name |
3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O8/c1-4-9-5(2-7(17)10(4)16(23)24)12(19)6-3-8(18)13(20)15(22)11(6)14(9)21/h2-3,17-18,20,22H,1H3,(H,23,24) |
InChI Key |
CVEVVUDMNOQKMX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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